3-Bromo-5-(trifluoromethyl)toluene
Overview
Description
3-Bromo-5-(trifluoromethyl)toluene: is an organic compound with the molecular formula C8H6BrF3 and a molecular weight of 239.03 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a toluene moiety. This compound is typically a colorless to pale yellow solid with a faint odor . It has gained significant attention in various fields of science and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
3-Bromo-5-(trifluoromethyl)toluene is primarily involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its success in the sm coupling reaction suggests that it has a relatively stable nature and can be readily prepared
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the SM coupling . The compound is also generally environmentally benign , suggesting that it may have a minimal impact on the environment.
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(trifluoromethyl)toluene plays a significant role in biochemical reactions, particularly in the hydrolysis of ester bonds. It interacts with hydrolase enzymes, which can hydrolyze the ester bonds in this compound and other similar compounds . These enzymes are active against gram-negative bacteria, including Klebsiella pneumoniae
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions at the molecular level help to elucidate the compound’s mechanism of action and its effects on biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)toluene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the coupling of an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . This reaction is particularly useful for small-scale laboratory preparations.
Industrial Production Methods
For industrial production, this compound can be synthesized by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)toluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include compounds with reduced trifluoromethyl groups.
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)toluene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: Similar in structure but lacks the bromine atom.
3,5-Bis(trifluoromethyl)benzonitrile: Contains two trifluoromethyl groups and a nitrile group.
Dichloromethane: Similar solvating properties but different chemical structure.
Uniqueness
3-Bromo-5-(trifluoromethyl)toluene is unique due to the combination of its bromine atom, trifluoromethyl group, and toluene moiety. This combination imparts distinct reactivity and electronic properties, making it valuable in various applications.
Properties
IUPAC Name |
1-bromo-3-methyl-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAIYLXHTGIUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607549 | |
Record name | 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86845-28-5 | |
Record name | 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-methylbenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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